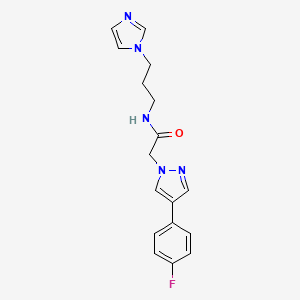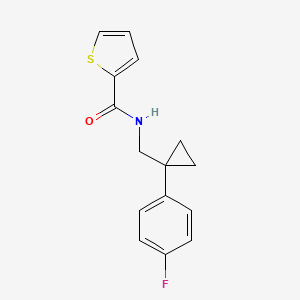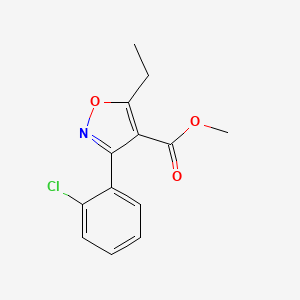
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide, also known as FIIN-3, is a small molecule inhibitor that targets the oncogenic receptor tyrosine kinase (RTK) family. This compound has gained significant attention due to its potential as a cancer therapeutic agent.
作用機序
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide binds to the ATP-binding site of oncogenic RTKs, preventing their activation and downstream signaling. This leads to the inhibition of cell growth, induction of apoptosis, and sensitization of cancer cells to therapy. N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide has been shown to have a high selectivity for oncogenic RTKs over non-oncogenic RTKs, making it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. In addition to its anticancer effects, N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide has been shown to have anti-inflammatory and neuroprotective effects in animal models.
実験室実験の利点と制限
One advantage of using N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide in lab experiments is its high selectivity for oncogenic RTKs, which allows for the specific targeting of cancer cells. Another advantage is its favorable pharmacokinetic profile, which makes it a promising candidate for clinical development. However, one limitation is the lack of data on the long-term safety and efficacy of N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide in humans.
将来の方向性
For N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide include further preclinical and clinical studies to evaluate its safety and efficacy in humans. It may also be useful to investigate the potential of N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide in combination with other cancer therapies, such as radiation therapy and chemotherapy. Additionally, the development of more potent and selective RTK inhibitors based on the structure of N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide may lead to the discovery of new cancer therapeutic agents.
合成法
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide is synthesized through a multistep process that involves the coupling of 4-(4-fluorophenyl)-1H-pyrazole-1-carboxylic acid with 3-(1H-imidazol-1-yl)propylamine, followed by the addition of acetic anhydride to yield the final product. This method has been optimized to produce high yields of N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide with high purity.
科学的研究の応用
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide has been extensively studied in preclinical and clinical research for its potential as a cancer therapeutic agent. It has been shown to selectively inhibit the activity of oncogenic RTKs, including EGFR, HER2, and MET, which are commonly overexpressed in various cancer types. N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines in vitro and in vivo. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
特性
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-(3-imidazol-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O/c18-16-4-2-14(3-5-16)15-10-21-23(11-15)12-17(24)20-6-1-8-22-9-7-19-13-22/h2-5,7,9-11,13H,1,6,8,12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBHHTKMWGLZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=C2)CC(=O)NCCCN3C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine](/img/structure/B2910393.png)
![Methyl 2-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2910395.png)

![methyl 4-cyclopropyl-7-fluoro-6-(3-methylpiperidin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2910399.png)
![2-cyclopentyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2910401.png)
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2910403.png)

![4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2910406.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2910408.png)
![Methyl 4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2910410.png)

![(3-(1H-pyrrol-1-yl)-2-(o-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2910413.png)
